

# Comparative Guide to Substituted Methoxyanilines for Research and Development

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## Compound of Interest

Compound Name: **3-Isopropyl-4-methoxyaniline**

Cat. No.: **B1340655**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthesized **3-Isopropyl-4-methoxyaniline** and its structural isomers, offering insights into their chemical properties and potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for **3-Isopropyl-4-methoxyaniline**, this document leverages data from its close structural analog, 2-Isopropyl-4-methoxyaniline, and the parent compound, 4-methoxyaniline, to provide a comprehensive overview.

## Physicochemical Properties

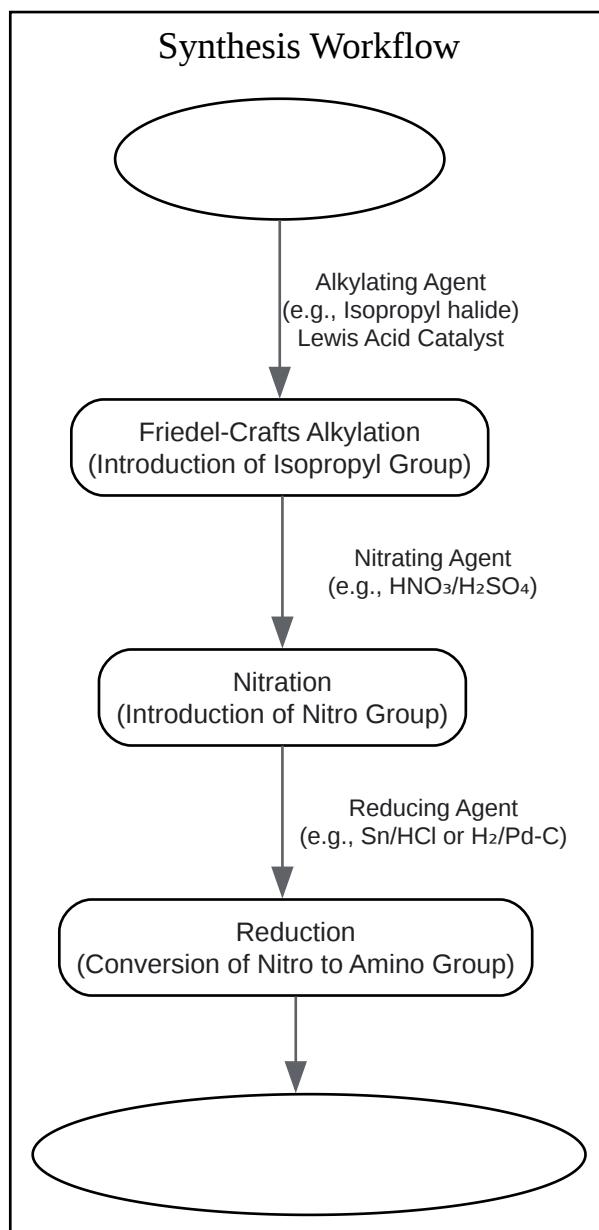
A summary of key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property	3-Isopropyl-4-methoxyaniline	2-Isopropyl-4-methoxyaniline	4-Methoxyaniline (p-Anisidine)
CAS Number	91251-42-2[1][2]	114650-46-3[3][4]	104-94-9[5]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO[1][2]	C <sub>10</sub> H <sub>15</sub> NO[3][4]	C <sub>7</sub> H <sub>9</sub> NO[5]
Molecular Weight	165.23 g/mol [1][2]	165.23 g/mol [3][4]	123.15 g/mol [5]
Appearance	Liquid[2]	Not specified	Brown crystals or dark brown solid[5]
Purity (Typical)	≥ 96%[2]	≥ 95%	Not specified

## Synthesis and Plausible Reaction Pathway

While a specific, detailed experimental protocol for the synthesis of **3-Isopropyl-4-methoxyaniline** is not readily available in published literature, a common and established method for preparing substituted anilines is through the reduction of the corresponding nitroaromatic compound. A plausible synthetic route for **3-Isopropyl-4-methoxyaniline** would likely involve the Friedel-Crafts alkylation of a suitable anisole derivative followed by nitration and subsequent reduction of the nitro group to form the amine.

Below is a generalized workflow for the synthesis of substituted anilines.



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Caption: Proposed synthetic pathway for **3-Isopropyl-4-methoxyaniline**.

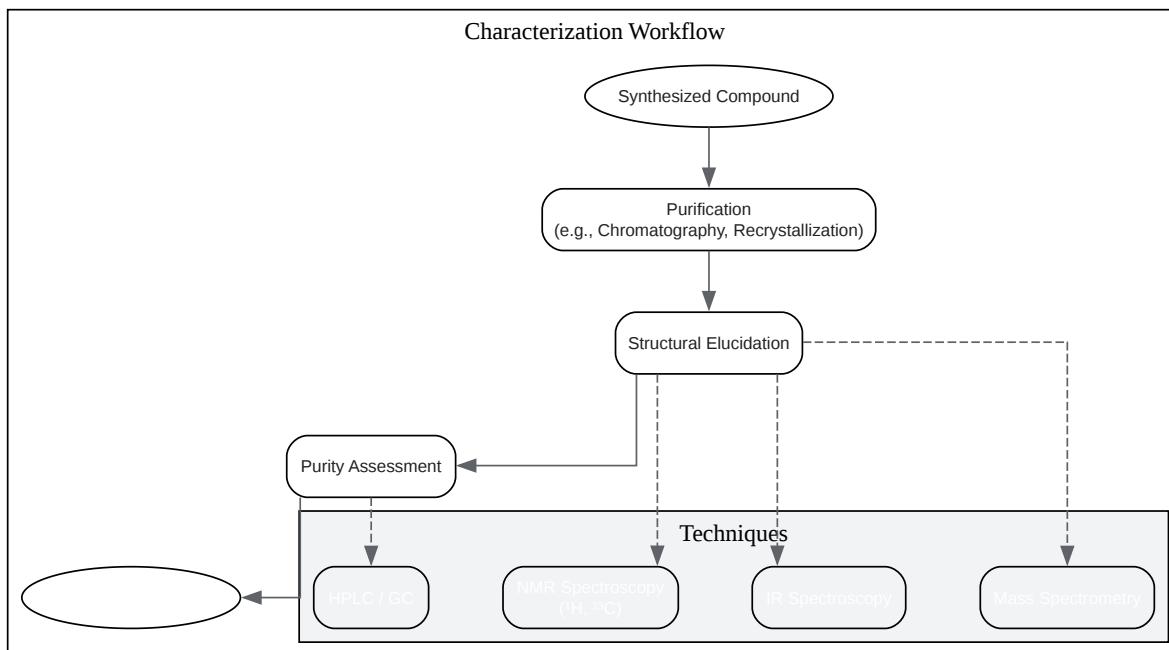
## Characterization and Validation

The structural elucidation and purity assessment of synthesized anilines are critical for their intended applications. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Table 2: Predicted Spectroscopic Data for Isopropyl-4-methoxyaniline Isomers

Technique	3-Isopropyl-4-methoxyaniline (Predicted)	2-Isopropyl-4-methoxyaniline (Predicted) [4]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Aromatic protons: ~6.6-6.9 ppm; -OCH <sub>3</sub> : ~3.7-3.8 ppm; -CH(CH <sub>3</sub> ) <sub>2</sub> : ~2.8-3.0 ppm (septet); -CH(CH <sub>3</sub> ) <sub>2</sub> : ~1.2 ppm (doublet)	Aromatic protons: ~6.6-6.8 ppm; -OCH <sub>3</sub> : ~3.75 ppm (singlet); -CH(CH <sub>3</sub> ) <sub>2</sub> : ~3.3 ppm (septet); -CH(CH <sub>3</sub> ) <sub>2</sub> : ~1.2 ppm (doublet)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Aromatic carbons: ~110-155 ppm; -OCH <sub>3</sub> : ~55 ppm; -CH(CH <sub>3</sub> ) <sub>2</sub> : ~30 ppm; -CH(CH <sub>3</sub> ) <sub>2</sub> : ~22 ppm	Aromatic carbons: ~113-152 ppm; -OCH <sub>3</sub> : ~55.5 ppm; -CH(CH <sub>3</sub> ) <sub>2</sub> : ~27 ppm; -CH(CH <sub>3</sub> ) <sub>2</sub> : ~22.5 ppm
IR (cm <sup>-1</sup> )	N-H stretch: ~3300-3500; C-H stretch (aromatic): >3000; C-H stretch (aliphatic): <3000; C=C stretch (aromatic): ~1500-1600; C-O stretch: ~1200-1250	N-H Stretch: 3350-3500 (two bands); N-H Bend: ~1600; C-H Stretch (aromatic): >3000; C-H Stretch (aliphatic): <3000; C=C Stretch (aromatic): 1500-1620; C-O Stretch: Strong band
Mass Spec. (m/z)	[M] <sup>+</sup> : 165; Fragmentation pattern would be indicative of the loss of methyl and isopropyl groups.	[M+H] <sup>+</sup> : 166; Major fragments at m/z 151, 136, 123, 108

The following diagram illustrates a typical workflow for the characterization and validation of a synthesized chemical compound.



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Caption: General workflow for compound characterization and validation.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: A 300-600 MHz NMR spectrometer is typically used.

- $^1\text{H}$  NMR Parameters: A standard single-pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Parameters: A proton-decoupled single-pulse sequence is commonly used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required.
- Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

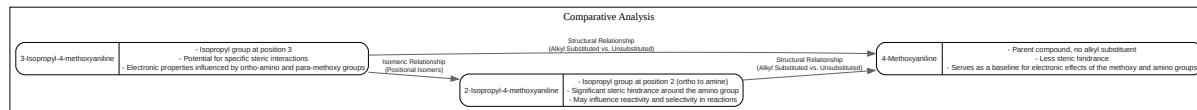
## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.
- Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range. For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to obtain a fragmentation pattern.

## Comparison with Alternatives

The choice of a specific substituted aniline often depends on the desired electronic and steric properties for a particular application, such as in the synthesis of pharmaceuticals or other fine

chemicals.



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Caption: Logical relationships between the compared aniline derivatives.

The introduction of an isopropyl group, as in **3-Isopropyl-4-methoxyaniline** and **2-Isopropyl-4-methoxyaniline**, significantly increases the steric bulk compared to 4-methoxyaniline. The position of this group is critical; in the 2-position, it can sterically hinder the reactivity of the adjacent amino group, which can be advantageous for achieving regioselectivity in certain reactions. The 3-isopropyl isomer presents a different steric and electronic environment, which could lead to unique reactivity and properties, making it a valuable building block for novel molecular scaffolds. The choice between these alternatives will ultimately be guided by the specific synthetic target and the desired properties of the final product.

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